2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Overview
Description
Synthesis Analysis
Thienopyrimidine derivatives, such as the compound , are important in medicinal chemistry and have various biological activities . Different synthetic methods have been used for the preparation of heterocyclic thienopyrimidine derivatives . For instance, Elmenier et al. synthesized a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Thienopyrimidine derivatives have been found to have various biological activities, including anticancer effects through the inhibition of various enzymes and pathways . For example, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors .Scientific Research Applications
Synthesis and Interaction Studies
- Interaction with Glycine Esters : Zinchenko et al. (2018) explored the interaction of a similar compound, 4,6-dichloropyrimidine-5-carbaldehyde, with methyl- and tert-butylglycinate. This study revealed the synthesis of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, providing insights into potential synthetic pathways for related compounds (Zinchenko et al., 2018).
Synthesis of Related Compounds
- Synthesis of Thienopyridines and Quinolines : Meth–Cohn et al. (1981) described a synthesis method converting acetamidothiophens into thienopyridines, which can be relevant for understanding the synthetic routes of compounds like 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (Meth–Cohn et al., 1981).
Biological Activity Studies
- Antitumor Activity : Zhu et al. (2012) synthesized and evaluated a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives for their cytotoxic activities against cancer cell lines. Their study provides a foundation for understanding the potential biological activities of structurally similar compounds (Zhu et al., 2012).
Advanced Synthesis Techniques
- Microwave Irradiation in Synthesis : El-Naggar and Ramadan (2020) demonstrated an efficient approach for synthesizing new quinoline derivatives using microwave irradiation, a technique that could be applicable in synthesizing related pyrimidine derivatives (El-Naggar & Ramadan, 2020).
Mechanism of Action
The compound is used in scientific research as a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). This suggests that it may act by inhibiting this kinase, which plays a role in various cellular processes.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPJVXECCRKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143316 | |
Record name | 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955979-02-9 | |
Record name | 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955979-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde in the synthesis of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one?
A1: this compound (IV) serves as a crucial intermediate in the synthesis of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one (I) []. It reacts with the salt of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one (6) in the presence of a reducing agent. This reaction forms (S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one (II), which further reacts with 2-aminopyrimidine-5-ylboronic acid (III) to yield the final compound (I) [].
Q2: Are there any studies on the stability of this compound under various conditions?
A2: The provided abstract focuses solely on the synthesis process of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one and does not provide information regarding the stability of this compound under various conditions []. Further research would be needed to answer this question.
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